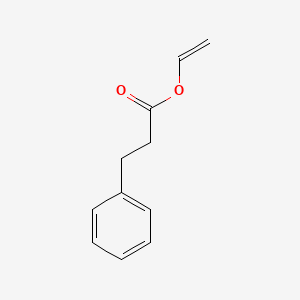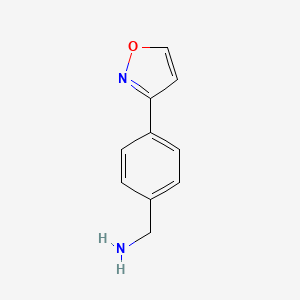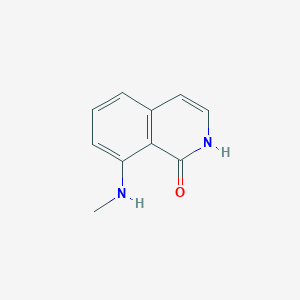
4-(3-Methyloxetan-3-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methyloxetan-3-yl)benzonitrile is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It features a benzonitrile group attached to a 3-methyloxetane ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyloxetan-3-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3-methyloxetane in the presence of a suitable base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances safety .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methyloxetan-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(3-Methyloxetan-3-yl)benzoic acid.
Reduction: 4-(3-Methyloxetan-3-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Methyloxetan-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Methyloxetan-3-yl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as a hydrogen bond acceptor, allowing the compound to bind to various enzymes and receptors. This binding can modulate the activity of these proteins, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Methyloxetan-3-yl)benzaldehyde
- 4-(3-Methyloxetan-3-yl)benzoic acid
- 4-(3-Methyloxetan-3-yl)benzylamine
Uniqueness
4-(3-Methyloxetan-3-yl)benzonitrile is unique due to the presence of both a nitrile group and a 3-methyloxetane ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
4-(3-methyloxetan-3-yl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-11(7-13-8-11)10-4-2-9(6-12)3-5-10/h2-5H,7-8H2,1H3 |
InChI-Schlüssel |
MQGUTDKAQPAGMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11914963.png)
![3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one](/img/structure/B11914964.png)







![1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11915014.png)



![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine](/img/structure/B11915043.png)
